Hydroxy-PP-Me

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

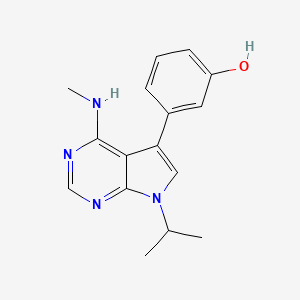

Molecular Formula |

C16H18N4O |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-[4-(methylamino)-7-propan-2-ylpyrrolo[2,3-d]pyrimidin-5-yl]phenol |

InChI |

InChI=1S/C16H18N4O/c1-10(2)20-8-13(11-5-4-6-12(21)7-11)14-15(17-3)18-9-19-16(14)20/h4-10,21H,1-3H3,(H,17,18,19) |

InChI Key |

CHOWNNXMRTVILJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=C(N=CN=C21)NC)C3=CC(=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Mechanisms of Hydroxy-PP-Me in Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (Hydroxy-PP-Me or HMBPP) has emerged as a molecule of significant interest in the context of leukemia therapy. This technical guide provides an in-depth exploration of its core mechanisms of action, focusing on its ability to modulate the immune system and to potentiate the effects of conventional chemotherapy. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism 1: Vγ9Vδ2 T Cell-Mediated Cytotoxicity via BTN3A1 Activation

The primary and most potent mechanism of action of HMBPP against leukemia cells involves the activation of a specific subset of cytotoxic T lymphocytes known as Vγ9Vδ2 T cells. This process is initiated within the leukemia cell and culminates in its destruction by the activated T cell, a process often referred to as "inside-out" signaling.

Signaling Pathway

HMBPP, a phosphoantigen, is internalized by leukemia cells through an energy-dependent process.[1] Once inside the cell, HMBPP directly binds to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) protein.[2][3] This binding event triggers a conformational change in BTN3A1.[4][5] BTN3A1 is part of a larger cell surface receptor complex that includes butyrophilin 2A1 (BTN2A1). The HMBPP-induced conformational change in BTN3A1 is transmitted to the extracellular domain of the BTN3A1/BTN2A1 complex. This altered conformation is then recognized by the Vγ9Vδ2 T cell receptor (TCR) on the surface of Vγ9Vδ2 T cells. This recognition event activates the Vγ9Vδ2 T cell, leading to the release of cytotoxic granules containing perforin and granzymes, as well as the expression of death receptor ligands like FasL, ultimately inducing apoptosis in the leukemia cell.

Quantitative Data

The potency of HMBPP in activating Vγ9Vδ2 T cells is remarkably high, with effective concentrations in the nanomolar to picomolar range.

| Parameter | Leukemia Cell Line | Value | Reference |

| EC50 for Cytotoxicity | K562 | ~10 nM | |

| EC50 for IFN-γ Secretion | K562 | ~1 nM | |

| EC50 for Vγ9Vδ2 T cell activation (CD69/CD25 upregulation) | Not specified | 0.06 nM | |

| EC50 for Vγ9Vδ2 T cell killing of target cells | Not specified | 6.5 nM | |

| HMBPP stimulation for Vγ9Vδ2 T cell expansion | PBMCs | 80 pM |

Core Mechanism 2: Enhancement of Chemotherapy-Induced Apoptosis via Carbonyl Reductase 1 (CBR1) Inhibition

In addition to its immunomodulatory role, this compound has been identified as an inhibitor of Carbonyl Reductase 1 (CBR1). This activity can enhance the efficacy of certain chemotherapeutic agents used in leukemia treatment.

Signaling Pathway

CBR1 is an enzyme that can metabolize and detoxify various cytotoxic drugs, including anthracyclines like doxorubicin and daunorubicin. By inhibiting CBR1, this compound prevents the breakdown of these drugs within the leukemia cell, leading to their increased intracellular concentration and enhanced cytotoxic effect. This potentiation of chemotherapy is often associated with an increase in reactive oxygen species (ROS) production, which further contributes to the induction of apoptosis.

Quantitative Data

| Parameter | Cell Line | Value | Reference |

| IC50 for CBR1 Inhibition | Not specified | 759 nM |

Experimental Protocols

Vγ9Vδ2 T Cell Expansion and Activation Assay

Objective: To expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) and assess their activation in response to HMBPP-pulsed leukemia cells.

Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

-

Vγ9Vδ2 T Cell Expansion: Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, IL-2 (e.g., 100 U/mL), and HMBPP (e.g., 10 nM) for 12-14 days.

-

Leukemia Cell Pulsing: Incubate a leukemia cell line (e.g., K562) with a range of HMBPP concentrations for 2-4 hours.

-

Co-culture: Co-culture the expanded Vγ9Vδ2 T cells with the HMBPP-pulsed leukemia cells at various effector-to-target (E:T) ratios.

-

Activation Marker Analysis: After 18-24 hours, stain the cells with fluorescently labeled antibodies against T cell activation markers (e.g., CD69, CD25) and analyze by flow cytometry.

-

Cytokine Release Assay: Collect the supernatant from the co-culture and measure the concentration of secreted cytokines, such as IFN-γ and TNF-α, using ELISA or a cytometric bead array.

Cytotoxicity Assay

Objective: To quantify the cytotoxic activity of HMBPP-activated Vγ9Vδ2 T cells against leukemia cells.

Methodology:

-

Effector and Target Cell Preparation: Expand Vγ9Vδ2 T cells as described above. Label the target leukemia cells with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: Co-culture the effector and target cells at various E:T ratios for 4 hours.

-

Cell Viability Staining: Add a viability dye (e.g., Propidium Iodide) to the co-culture to stain dead cells.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry to determine the percentage of dead (Calcein-AM positive, PI positive) target cells.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis by subtracting the percentage of spontaneous target cell death (in the absence of effector cells) from the percentage of dead target cells in the co-culture.

Apoptosis Assay

Objective: To determine the induction of apoptosis in leukemia cells following treatment with HMBPP, alone or in combination with chemotherapy.

Methodology:

-

Cell Treatment: Treat leukemia cells with HMBPP and/or a chemotherapeutic agent for a specified time.

-

Annexin V and Propidium Iodide (PI) Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression of key apoptosis-related proteins.

Methodology:

-

Protein Extraction: Lyse treated and untreated leukemia cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

Conclusion

This compound exhibits a dual mechanism of action against leukemia cells, making it a compelling candidate for further investigation and therapeutic development. Its ability to potently activate the cytotoxic function of Vγ9Vδ2 T cells through the BTN3A1 pathway represents a novel immunotherapeutic approach. Furthermore, its capacity to inhibit CBR1 and thereby enhance the efficacy of conventional chemotherapies offers a synergistic strategy to overcome drug resistance. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound in the treatment of leukemia.

References

- 1. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 3. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The butyrophilin 3A1 intracellular domain undergoes a conformational change involving the juxtamembrane region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Hydroxy-PP-Me as a Carbonyl Reductase 1 (CBR1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PP-Me, a selective inhibitor of Carbonyl Reductase 1 (CBR1). It details the function of this compound, its mechanism of action, and its therapeutic potential, particularly in oncology. This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support researchers in the fields of cancer biology and drug development.

Introduction to Carbonyl Reductase 1 (CBR1)

Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenase/reductase (SDR) superfamily of enzymes. It is a cytosolic, NADPH-dependent oxidoreductase that catalyzes the reduction of a wide range of endogenous and xenobiotic carbonyl compounds. Of particular significance in oncology is its role in the metabolism of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. CBR1 converts these potent anti-cancer agents into their less active and more cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol, respectively. This metabolic conversion not only reduces the therapeutic efficacy of these drugs but also contributes to dose-limiting cardiotoxicity, a major clinical challenge.

This compound: A Selective CBR1 Inhibitor

This compound, with the chemical name 3-(7-isopropyl-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol, is a potent and selective inhibitor of CBR1. Its inhibitory action on CBR1 has been shown to prevent the metabolic inactivation of chemotherapeutic agents and mitigate their associated toxicities.

Mechanism of Action

This compound exerts its function by binding to the active site of the CBR1 enzyme, thereby preventing the binding and subsequent reduction of its substrates. This inhibition is crucial in the context of chemotherapy, as it maintains higher intracellular concentrations of the active parent drug, enhancing its cytotoxic effects on cancer cells while simultaneously reducing the production of toxic metabolites that can damage healthy tissues, such as the heart.

Quantitative Data

The inhibitory potency of this compound against CBR1 has been quantified in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 759 nM | Recombinant CBR1 | [1] |

| Enhancement of Daunorubicin-mediated cell killing | 25% | A549 cells | [2] |

| Inhibition of serum starvation-induced apoptosis | Dose-dependent | A549 cells | [1] |

| Enhancement of As2O3-induced apoptosis | Significant | U937, K562, HL-60, NB4 cells | [1] |

Therapeutic Implications

The selective inhibition of CBR1 by this compound has significant therapeutic implications, primarily in cancer treatment.

Enhancement of Chemotherapy

By preventing the metabolic inactivation of chemotherapeutic drugs like daunorubicin and arsenic trioxide, this compound enhances their cytotoxic effects on cancer cells.[1] This suggests that co-administration of this compound with these agents could improve treatment outcomes.

Cardioprotection

A major benefit of CBR1 inhibition is the reduction of doxorubicin-induced cardiotoxicity. By blocking the conversion of doxorubicin to the cardiotoxic doxorubicinol, this compound has been shown to protect cardiac tissue from damage during chemotherapy.

Modulation of Apoptosis and Oxidative Stress

This compound has been observed to inhibit serum starvation-induced apoptosis. Conversely, in the presence of chemotherapeutic agents like arsenic trioxide, it enhances apoptosis in leukemia cells. This is linked to an increase in reactive oxygen species (ROS) production, which can trigger apoptotic pathways.

Signaling Pathways

The inhibition of CBR1 by this compound influences several downstream signaling pathways, primarily related to drug metabolism, apoptosis, and cellular stress responses.

Caption: Mechanism of this compound in enhancing doxorubicin efficacy.

Inhibition of CBR1 by this compound leads to the modulation of apoptotic pathways. In combination with chemotherapeutics, it promotes the production of reactive oxygen species (ROS), which can lead to the activation of pro-apoptotic proteins like cleaved PARP and caspase-3.

Caption: Apoptosis induction pathway enhanced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound as a CBR1 inhibitor.

CBR1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human CBR1.

Materials:

-

Recombinant human CBR1 enzyme

-

NADPH

-

Substrate (e.g., menadione or daunorubicin)

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, recombinant CBR1 enzyme, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the substrate (menadione or daunorubicin) and NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for 10-15 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Caption: Workflow for the CBR1 inhibition assay.

Cell Viability Assay (MTT or Resazurin-based)

Objective: To assess the effect of this compound on the viability of cancer cells in the presence of a chemotherapeutic agent.

Materials:

-

Cancer cell line (e.g., A549, U937)

-

Complete cell culture medium

-

This compound

-

Chemotherapeutic agent (e.g., daunorubicin)

-

MTT or Resazurin reagent

-

Solubilization buffer (for MTT)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT or Resazurin reagent to each well and incubate for 2-4 hours.

-

If using MTT, add solubilization buffer and incubate until formazan crystals are dissolved.

-

Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis in cancer cells treated with this compound and a chemotherapeutic agent.

Materials:

-

Cancer cell line (e.g., U937)

-

This compound

-

Chemotherapeutic agent (e.g., arsenic trioxide)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the chemotherapeutic agent in the presence or absence of this compound for the desired time.

-

Harvest the cells (including floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).

Caption: Workflow for the Annexin V/PI apoptosis assay.

Chemical Synthesis

This compound belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives. The synthesis of such compounds generally involves a multi-step process. A plausible synthetic route, based on the synthesis of similar compounds, would involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the C4, C5, and N7 positions. The synthesis of the core typically starts from a substituted pyrimidine, which is then elaborated to form the fused pyrrole ring. Subsequent Suzuki or other cross-coupling reactions can be employed to introduce the phenol group at the C5 position, while nucleophilic aromatic substitution can be used to install the methylamino group at the C4 position. The isopropyl group at the N7 position can be introduced via N-alkylation.

Conclusion

This compound is a promising CBR1 inhibitor with significant potential to improve cancer chemotherapy. Its ability to enhance the efficacy of existing drugs while mitigating their cardiotoxic side effects addresses a critical unmet need in oncology. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other CBR1 inhibitors. Further investigation into its detailed mechanism of action and its effects on various signaling pathways will be crucial for its clinical development.

References

An In-depth Technical Guide to (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a key intermediate in the methylerythritol phosphate (MEP) pathway, is a molecule of significant interest in various scientific disciplines. The MEP pathway is an essential route for isoprenoid biosynthesis in most bacteria, parasites, and plant plastids, but is absent in humans, making HMBPP and its associated enzymes attractive targets for novel antimicrobial and herbicide development. Furthermore, HMBPP is a potent phosphoantigen that specifically activates human Vγ9/Vδ2 T cells, a subset of γδ T cells involved in immune responses to microbial infections and tumors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of HMBPP, along with detailed experimental protocols for its synthesis and analysis.

Chemical Properties and Structure

HMBPP, also known by various synonyms including Hydroxy-PP-Me, HPPMe, and MEcPP, is a pyrophosphate ester with the chemical formula C5H12O8P2.[1] Its structure features a four-carbon butenyl chain with a hydroxyl group and a methyl group, attached to a pyrophosphate moiety.

Physicochemical Properties

A summary of the key physicochemical properties of HMBPP is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12O8P2 | Wikipedia[1] |

| Molar Mass | 262.091 g/mol | Wikipedia[1] |

| IUPAC Name | (E)-4-hydroxy-3-methylbut-2-enoxy-oxidophosphoryl phosphate | Wikipedia[1] |

| CAS Number | 396726-03-7 | Smolecule[2] |

| Solubility | Soluble in aqueous buffers. The ammonium salt has a solubility of approximately 10 mg/mL in PBS (pH 7.2). | Benchchem |

| Stability | Susceptible to hydrolysis, particularly in acidic conditions and at elevated temperatures. Lyophilized form is significantly more stable. Aqueous solutions should be stored at a slightly alkaline pH (7.5-8.5) and at -20°C or -80°C. | Benchchem |

Spectroscopic Data

The structural elucidation of HMBPP relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR spectroscopy is instrumental in confirming the structure of HMBPP. The following table summarizes the reported 1H, 13C, and 31P NMR chemical shifts for HMBPP.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H | 1.72 (s, 3-CH₃), 4.03 (s, 4-H₂), 4.56 (t, J = 7 Hz, 1-H₂), 5.66 (m, 2-H) | D₂O–NH₄OD | RSC Publishing |

| ¹³C | 13.4 (q, 3-CH₃), 62.9 (t, 1-C), 66.9 (t, 4-C), 121.0 (d, 2-C), 140.4 (s, 3-C) | D₂O–NH₄OD | RSC Publishing |

| ³¹P | −6.85, −9.80 | D₂O–NH₄OD | RSC Publishing |

Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of HMBPP.

| Ionization Mode | m/z | Fragment | Reference |

| Negative ESI-MS/MS | 261 | [M-H]⁻ | RSC Publishing |

| 243 | [M-H-H₂O]⁻ | RSC Publishing | |

| 177 | [H₃P₂O₇]⁻ | RSC Publishing | |

| 159 | [H₂P₂O₆]⁻ | RSC Publishing |

Biological Significance: The MEP Pathway

HMBPP is a crucial intermediate in the methylerythritol phosphate (MEP) pathway, which is responsible for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This pathway is essential for the survival of many pathogenic bacteria and parasites.

The biosynthesis of HMBPP occurs from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and is catalyzed by the enzyme HMB-PP synthase (GcpE, IspG). Subsequently, HMB-PP is converted to IPP and DMAPP by HMB-PP reductase (LytB, IspH).

Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.

Experimental Protocols

Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

The chemical synthesis of HMBPP can be achieved through a multi-step process starting from commercially available reagents. The following protocol is a generalized procedure based on published methods.

Materials:

-

3-methylbut-2-en-1-ol (dimethylallyl alcohol)

-

Acetic anhydride

-

Selenium dioxide

-

Dihydropyran

-

Potassium carbonate

-

Tris(tetra-n-butylammonium) hydrogen pyrophosphate

-

Trichloroacetonitrile

-

Cellulose for chromatography

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Deuterated solvents for NMR analysis (e.g., D₂O)

Procedure:

-

Acetylation: Acetylate 3-methylbut-2-en-1-ol to protect the hydroxyl group.

-

Regioselective Hydroxylation: Introduce a hydroxyl group at the C4 position using selenium dioxide.

-

Protection of the New Hydroxyl Group: Protect the newly formed hydroxyl group as a tetrahydropyranyl (THP) ether.

-

Deprotection of the C1-acetate: Remove the acetate group from the C1 position.

-

Diphosphorylation: Convert the C1-hydroxyl group to a pyrophosphate ester using tris(tetra-n-butylammonium) hydrogen pyrophosphate and trichloroacetonitrile.

-

Deprotection of the THP group: Remove the THP protecting group to yield HMBPP.

-

Purification: Purify the final product by cellulose chromatography.

Purification and Analysis of HMBPP

Purification:

-

Anion Exchange Chromatography: HMBPP can be purified from biological extracts or synthetic reaction mixtures using preparative anion exchange chromatography.

Analysis:

-

NMR Spectroscopy:

-

Dissolve a known amount of HMBPP in a deuterated solvent (e.g., D₂O with a suitable internal standard).

-

Acquire ¹H, ¹³C, and ³¹P NMR spectra to confirm the structure and assess purity.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of HMBPP in a suitable solvent for ESI-MS.

-

Analyze the sample in negative ion mode to observe the deprotonated molecular ion and characteristic fragment ions.

-

Caption: General Experimental Workflow for HMBPP Synthesis, Purification, and Analysis.

Conclusion

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate is a molecule with significant implications in both basic research and drug development. Its central role in the essential MEP pathway of many pathogens makes it a prime target for the development of new anti-infective agents. Furthermore, its potent and specific activation of human Vγ9/Vδ2 T cells opens up exciting possibilities for cancer immunotherapy and the development of novel vaccine adjuvants. The detailed chemical and structural information, along with the experimental protocols provided in this guide, are intended to facilitate further research into this fascinating and important molecule.

References

The Discovery and Immunological Significance of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HPP-Me): A Technical Guide

Foreword: This document provides an in-depth technical overview of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HPP-Me or HMBPP), a potent activator of human Vγ9Vδ2 T cells. Tailored for researchers, scientists, and professionals in drug development, this guide details the discovery, history, mechanism of action, and key experimental methodologies associated with this pivotal immunomodulatory molecule.

Discovery and Historical Context

The journey to uncover HPP-Me began with the observation that microbial extracts could potently activate a specific subset of human T cells, those expressing the Vγ9 and Vδ2 T cell receptor (TCR) chains. In the 1990s, isopentenyl pyrophosphate (IPP), an intermediate in the human mevalonate pathway, was identified as a stimulator of these Vγ9Vδ2 T cells. However, the significantly higher potency of microbial preparations suggested the presence of a more powerful, yet-to-be-identified metabolite.

A significant breakthrough occurred in the early 2000s when independent research groups identified (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) as the primary Vγ9Vδ2 T cell activator in bacteria.[1] HMBPP is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is essential for most pathogenic bacteria and protozoa but is absent in humans, making HMBPP a unique pathogen-associated molecular pattern (PAMP).[2][3]

Mechanism of Action: An "Inside-Out" Signaling Cascade

HPP-Me-mediated activation of Vγ9Vδ2 T cells is a sophisticated process that does not involve direct binding to the T cell receptor. Instead, it relies on an "inside-out" signaling mechanism orchestrated by the butyrophilin family of transmembrane proteins.

The key steps are as follows:

-

Internalization and Intracellular Binding: HPP-Me, produced by pathogens, is internalized by antigen-presenting cells (APCs) or tumor cells. Once inside the cytoplasm, HPP-Me directly binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1).[4]

-

Conformational Change: This binding event induces a conformational change in the BTN3A1 protein.[5]

-

BTN2A1 Interaction and TCR Engagement: The conformational shift in BTN3A1 is thought to facilitate its interaction with Butyrophilin 2A1 (BTN2A1). This BTN3A1/BTN2A1 complex then forms a ligand that is recognized by the Vγ9Vδ2 TCR, leading to the activation of the T cell.

-

T Cell Activation: This engagement triggers a downstream signaling cascade within the Vγ9Vδ2 T cell, resulting in proliferation, cytokine production (such as IFN-γ and TNF-α), and the execution of cytotoxic functions against target cells.

Quantitative Data Summary

The potency of HPP-Me in activating Vγ9Vδ2 T cells is significantly higher than that of the endogenous phosphoantigen, IPP. The following tables summarize key quantitative data from the literature.

| Ligand | Parameter | Value | Assay Condition | Reference(s) |

| HPP-Me (HMBPP) | EC50 (Vγ9Vδ2 T cell activation) | ~0.06 nM | Upregulation of CD69/CD25 | |

| HPP-Me (HMBPP) | EC50 (Vγ9Vδ2 T cell activation) | 0.1 nM | ||

| IPP | EC50 (Vγ9Vδ2 T cell proliferation) | 36,000 nM | Proliferation assay | |

| HPP-Me (HMBPP) | Binding Affinity (Kd) to BTN3A1 B30.2 | 0.92 µM | Isothermal Titration Calorimetry (ITC) | |

| IPP | Binding Affinity (Kd) to BTN3A1 B30.2 | 490 µM | Isothermal Titration Calorimetry (ITC) |

Table 1: Potency and Binding Affinity of Vγ9Vδ2 T Cell Agonists.

| Cytokine | Typical Concentration Range (HMBPP-stimulated PBMCs) | Method of Detection | Reference(s) |

| IFN-γ | Significant upregulation (pg/mL to ng/mL range) | ELISA, Flow Cytometry (Intracellular Staining), CBA | |

| TNF-α | Significant upregulation (pg/mL to ng/mL range) | ELISA, Flow Cytometry (Intracellular Staining), CBA |

Table 2: Cytokine Production by Vγ9Vδ2 T Cells in Response to HPP-Me.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of HPP-Me.

Generalized Protocol for the Purification of HPP-Me from E. coli

This protocol is a generalized procedure based on standard biochemical techniques for the purification of small molecules from bacterial cultures.

-

Bacterial Culture: Culture a high-density batch of an appropriate E. coli strain known to produce HPP-Me (e.g., a strain with a knockout in the lytB gene to promote HPP-Me accumulation) in a suitable growth medium.

-

Cell Lysis: Harvest the bacterial cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization in a suitable buffer.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris, yielding a clarified supernatant containing HPP-Me.

-

Anion Exchange Chromatography: Apply the clarified supernatant to an anion exchange chromatography column. Elute with a salt gradient (e.g., NaCl or NH4HCO3) to separate molecules based on their negative charge. HPP-Me, with its pyrophosphate group, will bind strongly to the resin.

-

Fraction Analysis: Analyze the collected fractions for the presence of Vγ9Vδ2 T cell-activating activity using a bioassay (see Protocol 4.3).

-

Further Purification (Optional): If necessary, perform additional purification steps such as size-exclusion chromatography or reverse-phase HPLC to achieve higher purity.

-

Characterization: Confirm the identity and purity of the isolated HPP-Me using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Synthesis of HPP-Me

The following is a generalized outline of a chemical synthesis route for HPP-Me.

-

Protection of Starting Material: Start with a commercially available precursor like 3-methyl-2-buten-1-ol. Protect the primary alcohol group, for example, as a tetrahydropyranyl (THP) ether.

-

Allylic Oxidation: Introduce a hydroxyl group at the C4 position via allylic oxidation, for instance, using selenium dioxide. This step may require subsequent reduction of an intermediate aldehyde.

-

Selective Deprotection: Selectively deprotect the primary alcohol, leaving the newly introduced hydroxyl group protected.

-

Diphosphorylation: Convert the primary alcohol to a diphosphate group. This is a multi-step process that can involve initial conversion to a halide or another good leaving group, followed by reaction with a pyrophosphate source.

-

Deprotection and Purification: Remove the remaining protecting group from the C4 hydroxyl and purify the final product, HPP-Me, using chromatographic techniques such as ion-exchange chromatography.

In Vitro Activation and Expansion of Vγ9Vδ2 T Cells from PBMCs

This protocol describes the selective expansion of Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend the isolated PBMCs at a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and other necessary supplements.

-

HPP-Me Stimulation: Add HPP-Me to the cell suspension to a final concentration of 50-200 nM.

-

IL-2 Supplementation: Add recombinant human IL-2 (rhIL-2) to a final concentration of approximately 100 U/mL to support T cell proliferation.

-

Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.

-

Media Change and IL-2 Replenishment: After 3-4 days, and every 2-3 days thereafter, gently centrifuge the cells, remove half of the medium, and replace it with fresh medium containing rhIL-2.

-

Monitoring Expansion: Monitor the expansion of the Vγ9Vδ2 T cell population (CD3+Vδ2+) over 10-14 days using flow cytometry.

Cytokine Production Assay

This protocol outlines the measurement of cytokine production by Vγ9Vδ2 T cells following HPP-Me stimulation.

-

Cell Preparation: Use either freshly isolated PBMCs or expanded Vγ9Vδ2 T cells (from Protocol 4.3).

-

Stimulation: Plate the cells in a 96-well plate and stimulate with an optimal concentration of HPP-Me (e.g., 100 nM). Include unstimulated and positive controls.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines such as IFN-γ and TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.

-

Intracellular Staining (Alternative): Alternatively, to identify the cytokine-producing cells, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. Then, harvest the cells, stain for surface markers (CD3, Vδ2), fix, permeabilize, and stain for intracellular cytokines (IFN-γ, TNF-α) for analysis by flow cytometry.

Visualizations

HPP-Me Signaling Pathway in Vγ9Vδ2 T Cell Activation

Caption: HPP-Me signaling pathway in Vγ9Vδ2 T cell activation.

Experimental Workflow for HPP-Me Studies

Caption: A typical experimental workflow for HPP-Me studies.

Conclusion

The discovery of (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate has profoundly impacted our understanding of γδ T cell biology and their role in the immune system. As a potent and specific activator of Vγ9Vδ2 T cells, HPP-Me continues to be an invaluable tool for researchers investigating immune responses to microbial pathogens and cancer. The elucidation of its unique "inside-out" signaling mechanism through the Butyrophilin family of proteins has opened new avenues for the development of novel immunotherapies. This guide provides a foundational resource for the continued exploration and application of this remarkable phosphoantigen.

References

- 1. benchchem.com [benchchem.com]

- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Phosphoantigen-induced conformational change of butyrophilin 3A1 (BTN3A1) and its implication on Vγ9Vδ2 T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbonyl Reductase 1: A Pivotal Player in Cancer Progression and Therapeutic Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is a ubiquitously expressed NADPH-dependent enzyme. Primarily known for its role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, emerging evidence has thrust CBR1 into the spotlight of cancer research. Its multifaceted involvement in cancer progression, from modulating oxidative stress and regulating key signaling pathways to influencing therapeutic resistance, underscores its potential as a prognostic biomarker and a strategic target for novel anticancer therapies. This technical guide provides a comprehensive overview of the current understanding of CBR1's role in oncology, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling networks it governs.

The Dichotomous Role of CBR1 in Cancer

The function of CBR1 in cancer is complex and often appears contradictory, with its expression being associated with either pro-tumorigenic or anti-tumorigenic effects depending on the cancer type and cellular context.

CBR1 in Tumor Suppression and Favorable Prognosis

In several malignancies, higher levels of CBR1 are associated with a less aggressive phenotype and better patient outcomes. This protective role is often linked to its function in detoxifying carcinogenic compounds and mitigating oxidative stress, a key driver of genomic instability and cancer development.

-

Head and Neck Squamous Cell Carcinoma (HNSCC): In HNSCC, lower CBR1 expression is significantly correlated with lymph node metastasis. Patients with low CBR1 expression who undergo radiotherapy have a significantly higher 5-year overall survival rate compared to those with high CBR1 expression, suggesting CBR1 as a predictor of radiotherapy efficacy.

-

Oral Squamous Cell Carcinoma (OSCC): Low CBR1 expression in OSCC is correlated with positive N classification, advanced stage, and poor overall survival.

-

Uterine Cervical and Endometrial Cancers: Decreased CBR1 expression in uterine cervical squamous cell carcinoma promotes tumor growth by inducing epithelial-mesenchymal transition (EMT). Similarly, in endometrial cancer, suppression of CBR1 increases cancer cell invasion.

CBR1 in Tumor Progression and Unfavorable Prognosis

Conversely, in other cancer types, elevated CBR1 expression is linked to tumor progression and a poorer prognosis. This is often attributed to its role in metabolic reprogramming and conferring resistance to therapies.

-

Glioblastoma (GBM): In isocitrate dehydrogenase (IDH)-mutant glioblastoma, high expression of CBR1 is significantly correlated with a poor prognosis.

-

Breast Cancer: Overexpression of CBR1 in breast cancer cells can confer resistance to doxorubicin, a commonly used chemotherapeutic agent.

Quantitative Analysis of CBR1 Expression in Various Cancers

The following tables summarize the quantitative data on CBR1 expression and its correlation with clinical outcomes across different cancer types.

Table 1: CBR1 Expression and Clinicopathological Correlation in Head and Neck Squamous Cell Carcinoma (HNSCC)

| Parameter | High CBR1 Expression | Low CBR1 Expression | p-value | Reference |

| Lymph Node Metastasis | Lower Incidence | Higher Incidence | <0.05 | |

| 5-Year Overall Survival (Radiotherapy) | 40% | 72.9% | 0.0198 |

Table 2: CBR1 Expression and Clinicopathological Correlation in Oral Squamous Cell Carcinoma (OSCC)

| Parameter | Correlation with Low CBR1 Expression | p-value | Reference |

| N Classification | Positive | <0.0001 | |

| Stage | Advanced | 0.0018 | |

| Overall Survival | Poor | 0.0171 |

Table 3: CBR1 Expression and Prognosis in Glioblastoma (IDH-Mutant)

| Parameter | Correlation with High CBR1 Expression | p-value | Reference |

| Overall Survival | Poor | 0.001 |

CBR1's Role in Modulating Signaling Pathways

CBR1 influences cancer progression by interacting with and modulating several critical signaling pathways.

Wnt/β-catenin Pathway

In HNSCC, inhibition of CBR1 leads to an increase in intracellular reactive oxygen species (ROS), which in turn upregulates β-catenin, a key transcriptional activator of genes involved in EMT and metastasis.

Caption: CBR1 inhibits ROS, which in turn activates β-catenin signaling, promoting EMT and metastasis in HNSCC.

TGF-β Signaling Pathway

In uterine cervical squamous cell carcinomas, suppression of CBR1 stimulates the TGF-β signaling pathway, a potent inducer of EMT.

Caption: CBR1 suppresses the TGF-β signaling pathway, thereby inhibiting EMT and tumor growth in uterine cervical cancer.

Nrf2 Pathway

In response to ionizing radiation in HNSCC, the transcription factor Nrf2 is activated and upregulates CBR1 expression. This contributes to radioresistance by mitigating radiation-induced oxidative stress.

Caption: Ionizing radiation activates Nrf2, which upregulates CBR1 to counteract ROS and promote radioresistance in HNSCC.

CBR1 and Therapeutic Resistance

CBR1 plays a significant role in the resistance of cancer cells to both chemotherapy and radiotherapy.

Chemotherapy Resistance

CBR1 is well-documented for its ability to metabolize and inactivate certain chemotherapeutic drugs, most notably anthracyclines like doxorubicin.

-

Doxorubicin Resistance in Breast Cancer: CBR1 metabolizes doxorubicin to the less potent doxorubicinol. Overexpression of CBR1 in breast cancer cells leads to increased resistance to doxorubicin. Pharmacological or genetic inhibition of CBR1 can sensitize breast cancer cells to doxorubicin.

Table 4: CBR1 and Doxorubicin Resistance in Breast Cancer Cell Lines

| Cell Line | CBR1 Modulation | Effect on Doxorubicin IC50 | Reference |

| MCF-7 | Overexpression | Increased | |

| MDA-MB-231 | shRNA Knockdown | Decreased |

Radiotherapy Resistance

As previously mentioned, CBR1 is implicated in radioresistance, primarily through its role in mitigating oxidative stress induced by ionizing radiation.

-

HNSCC: Inhibition of CBR1 in HNSCC cells enhances their sensitivity to radiation, leading to increased DNA damage and mitotic catastrophe.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the role of CBR1 in cancer.

Immunohistochemistry (IHC) for CBR1 Detection in FFPE Tissues

Caption: A step-by-step workflow for the immunohistochemical staining of CBR1 in formalin-fixed, paraffin-embedded tissue sections.

Protocol Details:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (100%, 95%, 70%, 50%; 5 min each) and finally in distilled water.

-

Antigen Retrieval: Immerse slides in 10 mM sodium citrate buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 10-20 minutes. Allow to cool to room temperature.

-

Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

-

Blocking: Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against CBR1 (e.g., Rabbit polyclonal to CBR1, Thermo Fisher PA5-53799, diluted 1:50-1:200 in blocking buffer) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: After washing with PBS, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Visualize the antibody binding using a chromogen substrate such as 3,3'-diaminobenzidine (DAB).

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a permanent mounting medium.

-

Analysis: Evaluate the staining intensity and percentage of positive cells under a microscope. The H-score can be calculated as: H-score = Σ (intensity × percentage of cells at that intensity).

Western Blotting for CBR1 Protein Expression

Caption: A detailed workflow for the detection and quantification of CBR1 protein expression in cancer cell lysates by Western blotting.

Protocol Details:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CBR1 (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Invasion Assay (Transwell Assay)

Caption: A workflow for assessing the invasive potential of cancer cells with modulated CBR1 expression using a Matrigel-coated Transwell assay.

Protocol Details:

-

Matrigel Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper chamber of Transwell inserts (8 µm pore size) with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for gelation.

-

Cell Seeding: Harvest cancer cells with modulated CBR1 expression (e.g., via siRNA knockdown) and resuspend in serum-free medium. Seed the cells into the upper chamber of the Matrigel-coated inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-Invaded Cells: Carefully remove the non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with methanol and stain with a solution of crystal violet.

-

Imaging and Counting: After washing and drying, take images of the stained cells under a microscope and count the number of invaded cells per field.

-

Analysis: Compare the number of invaded cells between the different experimental groups.

Conclusion and Future Directions

Carbonyl reductase 1 is a critical and complex regulator of cancer progression. Its diverse roles in oxidative stress, cell signaling, and therapeutic resistance highlight its importance as both a prognostic biomarker and a potential therapeutic target. The contradictory findings across different cancer types underscore the need for further research to elucidate the context-dependent functions of CBR1. Future studies should focus on:

-

Large-scale clinical validation of CBR1 as a prognostic and predictive biomarker in various cancers.

-

**Development of highly specific and potent CBR

Initial Studies on Hydroxy-PP-Me Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxic studies of Hydroxy-PP-Me (HPP-Me), a selective inhibitor of Carbonyl Reductase 1 (CBR1). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to this compound

This compound has emerged as a significant molecule in cancer research due to its ability to sensitize cancer cells to conventional chemotherapeutic agents. It functions by selectively inhibiting Carbonyl Reductase 1 (CBR1), an enzyme implicated in the development of drug resistance. While HPP-Me alone does not exhibit significant cytotoxic effects, its combination with drugs such as Doxorubicin (DOX) and Arsenic Trioxide (As₂O₃) markedly enhances their anti-cancer activity.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound are most prominent when used as an adjuvant. The following tables summarize the key quantitative findings from initial studies.

Table 1: Inhibitory Activity of this compound

| Target | IC50 Value |

| Carbonyl Reductase 1 (CBR1) | 759 nM[1] |

Table 2: Cytotoxicity of this compound in Combination Therapies

| Primary Drug | Cell Line(s) | HPP-Me Concentration | Observation |

| Doxorubicin (DOX) | MDA-MB-157, MCF-7 | 8 µM | Increased cell death compared to DOX alone[2] |

| Daunorubicin | A549 | 1 - 8 µM (24h) | Enhanced cell-killing effect[1] |

| Arsenic Trioxide (As₂O₃) | U937, K562, HL-60, NB4 | 20 µM (48h) | Significantly enhanced apoptotic cell death[1] |

| Doxorubicin (DOX) | MDA-MB-157, MCF-7 | Not specified | Markedly decreased colony formation compared to DOX alone[2] |

| Serum Starvation | A549 | 6.3 - 25 µM (65h) | Inhibited serum starvation-induced apoptosis |

Experimental Protocols

This section details the methodologies employed in the initial cytotoxic evaluation of this compound.

Cell Viability and Cytotoxicity Assays

A common method to assess cell viability is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with varying concentrations of this compound, the primary chemotherapeutic agent, or a combination of both. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer therapies.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Preparation: Culture and treat cells with the compounds of interest.

-

Fixation and Permeabilization: Fix the cells with a cross-linking agent (e.g., paraformaldehyde) and then permeabilize them to allow entry of the labeling reagents.

-

TdT Labeling: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Detection: Detect the incorporated labeled nucleotides using a fluorescently-labeled antibody or streptavidin conjugate.

-

Analysis: Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry. An increase in TUNEL-positive cells indicates an increase in apoptosis.

Western Blotting for Apoptosis-Related Proteins:

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis-related proteins such as cleaved PARP, cleaved caspase-7, and Bax.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Analysis: Quantify the protein bands to determine the relative expression levels. An increase in the expression of cleaved PARP, cleaved caspase-7, and Bax is indicative of apoptosis induction.

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Combination Therapy

The primary mechanism by which this compound enhances the cytotoxicity of chemotherapeutic agents like Doxorubicin is through the potentiation of oxidative stress, leading to apoptosis.

References

Hydroxy-PP-Me and Its Role in Apoptosis Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), a metabolite from the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogens, is a potent activator of human Vγ9Vδ2 T cells. These immune cells play a crucial role in anti-tumor and anti-microbial responses. While HMBPP's primary role is to stimulate an immune response that leads to the killing of target cells, including through the induction of apoptosis, the molecule itself is not directly involved in inhibiting apoptosis within the target cells. However, a distinct, synthetically derived molecule, often abbreviated as Hydroxy-PP-Me or OH-PP-Me, has been identified as a selective inhibitor of Carbonyl Reductase 1 (CBR1). This compound exhibits a dual role in modulating apoptosis: directly inhibiting apoptosis under specific stress conditions and, more significantly, enhancing chemotherapy-induced apoptosis in cancer cells by blocking a drug resistance pathway. This guide will provide an in-depth analysis of the known pathways, experimental data, and methodologies related to the apoptosis-modulating effects of the CBR1 inhibitor, this compound.

Enhancement of Chemotherapy-Induced Apoptosis via CBR1 Inhibition

The most well-documented role of this compound in the context of apoptosis is its ability to potentiate the effects of anthracycline chemotherapeutics, such as Doxorubicin (DOX). This action is not a direct inhibition of an apoptotic pathway but rather an inhibition of a drug detoxification pathway, which ultimately sensitizes cancer cells to apoptosis.

Mechanism of Action

Carbonyl reductase 1 (CBR1) is an NADPH-dependent enzyme that metabolizes various xenobiotics, including the widely used anticancer drug Doxorubicin. CBR1 converts DOX into Doxorubicinol (DOXOL), a metabolite with significantly less antineoplastic activity and higher cardiotoxicity.[1][2] By selectively inhibiting CBR1 with an IC50 of 759 nM, this compound prevents this conversion.[3] This leads to a higher intracellular concentration of the more potent DOX in tumor cells, thereby enhancing its cytotoxic effects.[1][4] The increased intracellular DOX concentration leads to elevated levels of Reactive Oxygen Species (ROS), which in turn triggers the intrinsic apoptotic pathway.

Signaling Pathway

The inhibition of CBR1 by this compound initiates a cascade that culminates in apoptotic cell death when used in combination with agents like Doxorubicin. The increased intracellular DOX and subsequent ROS generation lead to mitochondrial stress and the activation of the Bcl-2 family of proteins. Specifically, the expression of the pro-apoptotic protein Bax is increased. This leads to the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like Poly (ADP-ribose) polymerase (PARP), ultimately executing the apoptotic program.

Data Presentation: Enhancement of Apoptosis

| Cell Line(s) | Combination Agent(s) | This compound Concentration | Agent Concentration | Duration | Observed Effect | Citation(s) |

| A549 | Daunorubicin | 1-8 µM | Not Specified | 24 h | Enhanced cell-killing effect. | |

| Human Myeloid Leukemia (U937, K562, HL-60, NB4) | As₂O₃ | 20 µM | Not Specified | 48 h | Significantly enhanced apoptotic cell death. | |

| U937 | As₂O₃ | 20 µM | Not Specified | 0-36 h | Enhanced As₂O₃-induced ROS production. | |

| Breast Cancer (MDA-MB-157, MCF-7) | Doxorubicin (DOX) | 8 µM | 20 nM | 48 h | Increased cell death; Increased cleaved PARP, cleaved caspase-7, and Bax expression. | |

| U937 Xenograft (Nude Mouse Model) | As₂O₃ | 30 mg/kg (i.p.) | Not Specified | 18 days | Significantly inhibited tumor growth; Enhanced expression of apoptotic markers. |

Experimental Protocols

1.4.1. Cell Viability and Proliferation Assays

-

Method: Assays such as CCK-8 (Cell Counting Kit-8) or Trypan Blue exclusion are used to quantify cell viability.

-

Protocol Outline (CCK-8):

-

Seed cells (e.g., MDA-MB-157, MCF-7) in 96-well plates.

-

Treat cells with Doxorubicin (e.g., 20 nM) with or without this compound (e.g., 8 µM) for a specified time (e.g., 48 hours).

-

Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

1.4.2. Western Blot Analysis for Apoptosis Markers

-

Method: Used to detect changes in the expression levels of key apoptosis-related proteins.

-

Protocol Outline:

-

Lyse treated and control cells to extract total protein.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, cleaved caspase-7, Bax, Actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) system. Actin is typically used as a loading control.

-

1.4.3. Apoptosis Detection by TUNEL Assay

-

Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol Outline:

-

Culture cells on coverslips and treat as required.

-

Fix cells with a formaldehyde solution.

-

Permeabilize cells with a detergent-based solution.

-

Incubate cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Analyze the cells using fluorescence microscopy to identify TUNEL-positive (apoptotic) cells.

-

1.4.4. Measurement of Reactive Oxygen Species (ROS)

-

Method: Flow cytometry using a fluorescent probe like Dihydroethidium (DHE) or DCFH-DA.

-

Protocol Outline (DHE):

-

Treat cells with the compounds of interest (e.g., DOX with or without this compound).

-

Incubate the cells with DHE dye. DHE is oxidized by superoxide radicals to a fluorescent product.

-

Wash the cells and analyze them using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of intracellular ROS.

-

Direct Inhibition of Serum Starvation-Induced Apoptosis

In contrast to its role in promoting chemotherapy-induced apoptosis, this compound has also been shown to directly inhibit apoptosis under conditions of cellular stress, such as serum starvation.

Mechanism and Signaling Pathway

This compound was found to inhibit serum starvation-induced apoptosis in A549 lung carcinoma cells. The specific signaling pathway through which this compound exerts this direct anti-apoptotic effect is not well-elucidated in the available literature. It is known that serum withdrawal triggers the intrinsic apoptotic pathway by depriving the cells of essential growth factors, leading to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins. It is plausible that this compound interferes with this process, potentially by modulating the activity of Bcl-2 family proteins or other upstream signaling molecules, but further research is needed to confirm the exact mechanism.

Data Presentation: Direct Apoptosis Inhibition

| Cell Line | Apoptotic Stimulus | This compound Concentration | Duration | Observed Effect | Citation(s) |

| A549 | Serum Starvation | 6.3 - 25 µM | 65 h | Dose-dependent decrease in PI staining, indicating inhibition of apoptosis. |

Experimental Protocols

2.3.1. Serum Starvation-Induced Apoptosis Assay

-

Method: Inducing apoptosis by depriving cells of serum growth factors and quantifying cell death.

-

Protocol Outline:

-

Culture A549 cells to sub-confluence in a complete medium.

-

Wash cells with phosphate-buffered saline (PBS) and replace the medium with a serum-free medium.

-

Treat cells with varying concentrations of this compound (e.g., 6.3, 12.5, 25 µM) for the desired duration (e.g., 65 hours).

-

Harvest the cells and stain with Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.

-

Analyze the percentage of PI-positive cells using flow cytometry. A decrease in PI staining in this compound-treated groups compared to the serum-starved control indicates apoptosis inhibition.

-

Conclusion

The compound this compound demonstrates a complex, context-dependent role in the regulation of apoptosis. Its primary and most promising therapeutic application appears to be in combination with chemotherapy, where its function as a CBR1 inhibitor effectively blocks a tumor's drug resistance mechanism, thereby sensitizing it to apoptosis. This enhances the efficacy of drugs like Doxorubicin while potentially reducing their cardiotoxic side effects. Concurrently, evidence suggests a direct anti-apoptotic role for this compound under certain cellular stress conditions, a mechanism that warrants further investigation. This dual functionality underscores the importance of thoroughly understanding the specific cellular context and signaling pathways when developing therapeutic strategies involving apoptosis modulators. For drug development professionals, the targeted inhibition of CBR1 by this compound represents a compelling strategy to overcome chemotherapy resistance and improve patient outcomes.

References

- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 2. Carbonyl Reductase 1 Plays a Significant Role in Converting Doxorubicin to Cardiotoxic Doxorubicinol in Mouse Liver, but the Majority of the Doxorubicinol-Forming Activity Remains Unidentified - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

A Technical Review of Selective Carbonyl Redouctase 1 (CBR1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl reductase 1 (CBR1) is a ubiquitously expressed, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds, including prostaglandins, quinones, and various drugs. Of particular interest to the drug development community is CBR1's involvement in the metabolism of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. The reduction of these compounds by CBR1 leads to the formation of less potent and highly cardiotoxic alcohol metabolites, significantly limiting their therapeutic window. This has spurred considerable interest in the development of selective CBR1 inhibitors as a strategy to mitigate these adverse effects and enhance the efficacy of anticancer therapies.[1][2][3] This technical guide provides an in-depth review of the current literature on selective CBR1 inhibitors, focusing on their chemical diversity, quantitative inhibitory data, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.

The Role of CBR1 in Cellular Signaling and Metabolism

CBR1 is not merely a metabolic enzyme but is also integrated into key cellular signaling networks, influencing cellular stress responses, proliferation, and metabolism. Its inhibition can therefore have multifaceted downstream effects.

CBR1 and Oxidative Stress Response: The Nrf2 Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a suite of cytoprotective genes, including CBR1.[4] This induction of CBR1 is a crucial component of the cellular defense against reactive oxygen species (ROS) and lipid peroxidation products.[4] The interplay between Nrf2 and CBR1 suggests that inhibiting CBR1 could potentially modulate the cellular response to oxidative stress, a key factor in various pathologies, including doxorubicin-induced cardiotoxicity.

References

- 1. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Upregulation of Carbonyl Reductase 1 by Nrf2 as a Potential Therapeutic Intervention for Ischemia/Reperfusion Injury during Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP)

For Research Use Only

Abstract

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate, commonly known as HMBPP or Hydroxy-PP-Me, is a critical intermediate in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis.[1] This pathway is essential for most pathogenic bacteria and malaria parasites but is absent in humans, making its components attractive targets for drug development.[2][3] HMBPP is also a highly potent phosphoantigen that specifically activates human Vγ9Vδ2 T cells, a subset of T cells with significant anti-tumor and anti-microbial activity.[1][4] With a bioactivity in the nanomolar range, it is thousands of times more potent than other natural phosphoantigens like isopentenyl pyrophosphate (IPP). These application notes provide a generalized protocol for the chemical synthesis of HMBPP, methods for its purification, and protocols for its use in immunological research.

Synthesis of HMBPP

The synthesis of HMBPP can be approached through chemical methods or understood through its natural enzymatic pathway.

Chemical Synthesis Protocol (Generalized)

The chemical synthesis of HMBPP is a complex, multi-step process that requires expertise in organic chemistry and handling of sensitive reagents. The following is a generalized protocol based on common synthetic strategies.

Overview of Key Stages:

-

Synthesis of a Protected Precursor: A protected form of the C5 backbone is synthesized from commercially available starting materials. This involves protecting hydroxyl groups to prevent unwanted side reactions.

-

Phosphorylation: The primary alcohol of the protected C5 backbone is converted to a monophosphate ester.

-

Pyrophosphorylation: The monophosphate is activated and reacted with a phosphate salt to form the pyrophosphate.

-

Deprotection: All protecting groups are removed to yield the final HMBPP molecule.

-

Purification: The final product is purified to remove impurities and byproducts.

Detailed Steps:

-

Step 1: Synthesis of a Protected Precursor

-

A common starting material is (E)-4-hydroxy-3-methyl-but-2-en-1-ol.

-

The primary and secondary hydroxyl groups are protected using suitable protecting groups (e.g., silyl ethers like TBDMS or benzyl ethers). This is typically a multi-step process involving protection, oxidation, and carbon-carbon bond formation to achieve the desired backbone. For instance, the hydroxyl group of 1-hydroxypropan-2-one can be protected with TBDMS, followed by a Horner-Wadsworth-Emmons reaction to create the C=C double bond with E-selectivity.

-

-

Step 2: Phosphorylation

-

The protected intermediate, which now has a free primary hydroxyl group, is subjected to phosphorylation.

-

This can be achieved using various phosphorylating agents, such as phosphorochloridates in the presence of a base (e.g., N-methylimidazole), to yield the monophosphate ester.

-

-

Step 3: Pyrophosphorylation

-

This is a critical and often challenging step requiring anhydrous (water-free) conditions.

-

The monophosphate ester is activated, for example with a condensing agent like carbonyldiimidazole.

-

The activated monophosphate is then reacted with a phosphate salt, such as tributylammonium phosphate, to form the pyrophosphate bond.

-

-

Step 4: Deprotection

-

The protecting groups are removed. The method depends on the groups used (e.g., hydrogenolysis for benzyl groups, a fluoride source like TBAF for silyl groups).

-

-

Step 5: Purification

-

The crude HMBPP is purified using chromatographic techniques, as detailed in Section 2.

-

Enzymatic Synthesis: The MEP Pathway

HMBPP is naturally synthesized in bacteria and parasites through the methylerythritol phosphate (MEP) pathway. The pathway converts simple sugars into the isoprenoid precursors IPP and dimethylallyl pyrophosphate (DMAPP).

The enzymatic steps are as follows:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): Condenses pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).

-

DXR (IspC): Reduces DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).

-

IspD: Converts MEP to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).

-

IspE: Phosphorylates CDP-ME to yield CDP-MEP.

-

IspF: Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).

-

IspG (HMBPP synthase): Catalyzes the conversion of MEcPP into HMBPP.

-

IspH (HMBPP reductase): Converts HMBPP into a mixture of IPP and DMAPP.

Purification Protocol

Purification of the synthesized HMBPP is essential to remove unreacted reagents, byproducts, and salts. Ion-exchange chromatography is the most common method.

Anion-Exchange Chromatography

Materials:

-

Strong anion exchange column (e.g., Q-Sepharose).

-

Starting Buffer (low salt): 20 mM Tris-HCl, pH 8.0.

-

Elution Buffer (high salt): 20 mM Tris-HCl, pH 8.0 with 1 M NaCl.

-

Crude HMBPP solution.

Protocol:

-

Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes of the low-salt Starting Buffer.

-

Sample Loading: Dissolve the crude HMBPP from the final deprotection step in a minimal volume of Starting Buffer and load it onto the equilibrated column.

-

Washing: Wash the column with 5-10 column volumes of Starting Buffer to remove any unbound, neutral, or positively charged impurities.

-

Elution: Elute the bound HMBPP, which is negatively charged due to the pyrophosphate group, using a linear gradient of increasing salt concentration. This is achieved by mixing the Starting Buffer and Elution Buffer over a range from 0% to 100% Elution Buffer.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the fractions for the presence of HMBPP using an appropriate method (e.g., thin-layer chromatography, mass spectrometry, or a biological activity assay).

-

Desalting: Pool the pure fractions and desalt if necessary (e.g., via dialysis or size-exclusion chromatography).

Quantitative Data and Characterization

The biological activity of HMBPP is typically quantified by its ability to activate Vγ9Vδ2 T cells, measured by the half-maximal effective concentration (EC₅₀).

| Compound | Biological Activity | EC₅₀ Value | Cell Type / Assay | Reference(s) |

| HMBPP | Vγ9Vδ2 T cell activation | ~0.06 - 0.39 nM | Human PBMCs / IFN-γ secretion | |

| HMBPP β-glucoside | Vγ9Vδ2 T cell activation | 78 nM | Human γδ T cells | |

| Zoledronate | Vγ9Vδ2 T cell activation (indirect) | ~500 - 900 nM | Human PBMCs | |

| Isopentenyl Pyrophosphate (IPP) | Vγ9Vδ2 T cell activation | ~1 µM | Human γδ T cells | |

| POM₂-C-HMBP (prodrug) | Vγ9Vδ2 T cell activation | 5.4 nM | 72-hour PBMC expansion |

Characterization:

-

NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the chemical structure and purity of the final product and intermediates.

-

Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the synthesized compound.

Application Protocol: In Vitro Vγ9Vδ2 T Cell Expansion

HMBPP is widely used to expand Vγ9Vδ2 T cells from peripheral blood mononuclear cells (PBMCs) for research purposes.

Materials:

-

Isolated human PBMCs from healthy donors.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).

-

HMBPP stock solution.

-

Recombinant human Interleukin-2 (rhIL-2).

Protocol:

-

Cell Preparation: Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture Setup: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL in a suitable culture flask or plate.

-

Stimulation with HMBPP: Add HMBPP to the cell culture to a final concentration of 0.01-1 µM.

-

IL-2 Addition: After 24 hours of incubation at 37°C and 5% CO₂, add rhIL-2 to the culture at a final concentration of 100 U/mL.

-

Cell Maintenance: Incubate the cells for 7-14 days. Every 2-3 days, add fresh medium containing rhIL-2 to maintain cell viability and promote expansion.

-

Analysis of Expansion: After the incubation period, determine the percentage and absolute number of Vγ9Vδ2 T cells using flow cytometry with specific antibodies against CD3, Vγ9-TCR, and Vδ2-TCR. Purity of expanded cells can exceed 97%.

HMBPP Signaling Pathway

HMBPP activates Vγ9Vδ2 T cells by binding to the intracellular B30.2 domain of the butyrophilin 3A1 (BTN3A1) molecule, which is expressed on antigen-presenting cells and tumor cells. This binding event induces a conformational change in BTN3A1, which is then recognized by the Vγ9Vδ2 T cell receptor (TCR), leading to T cell activation, proliferation, cytokine release (e.g., IFN-γ), and cytotoxicity against target cells.

References

- 1. (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. (E)-4-Hydroxy-3-methyl-but-2-enyl_pyrophosphate [bionity.com]

- 3. Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preferential recognition of a microbial metabolite by human Vgamma2Vdelta2 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (E)-4-Hydroxy-3-methyl-but-2-enyl Pyrophosphate (HMBPP) in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), often referred to as Hydroxy-PP-Me, is a potent phosphoantigen that serves as a specific activator of human Vγ9Vδ2 T cells. These cells are a major subset of circulating γδ T cells in primates and play a critical role in both the innate and adaptive immune responses against a variety of pathogens and malignant cells. HMBPP is an intermediate metabolite in the non-mevalonate pathway of isoprenoid synthesis, which is essential for many bacteria, protozoan parasites, and some fungi, but absent in their animal hosts. This makes HMBPP a unique pathogen-associated molecular pattern (PAMP) and a valuable tool for in vitro and in vivo immunological studies.